Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-
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Overview
Description
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- typically involves the nucleophilic ring-opening of epoxides with sulfonamides. For instance, 2-benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine can be synthesized in two steps: the first step involves the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-triisopropylbenzenesulfonamide) .
Industrial Production Methods
Industrial production methods for aziridines often involve large-scale ring-opening polymerization processes. These methods are designed to produce aziridines with high efficiency and yield, suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by the presence of electron-withdrawing groups such as sulfonyl, which activate the aziridine ring towards nucleophilic attack.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents for nucleophilic ring-opening reactions include various nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from the nucleophilic ring-opening of aziridines are typically amines, alcohols, or thiols, depending on the nucleophile used .
Scientific Research Applications
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful for the development of new drugs and therapeutic agents.
Polymer Chemistry: Aziridines are used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Mechanism of Action
The mechanism of action of aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- involves the activation of the aziridine ring by electron-withdrawing groups, making it susceptible to nucleophilic attack. This leads to the formation of various ring-opened products, which can further react to form more complex structures .
Comparison with Similar Compounds
Similar Compounds
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: This compound is similar in structure but contains an ethenyl group instead of a benzoyl group.
Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-: This compound has a methylethenyl group, making it structurally similar but with different reactivity.
Properties
CAS No. |
516520-16-4 |
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Molecular Formula |
C22H19NO3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(2S,3R)-1-(4-methylphenyl)sulfonyl-3-phenylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C22H19NO3S/c1-16-12-14-19(15-13-16)27(25,26)23-20(17-8-4-2-5-9-17)21(23)22(24)18-10-6-3-7-11-18/h2-15,20-21H,1H3/t20-,21+,23?/m1/s1 |
InChI Key |
BCWJPYBVTNWFEG-VXVSGHKGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]([C@H]2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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